molecular formula C10H10N4O B5846752 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine

4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No. B5846752
M. Wt: 202.21 g/mol
InChI Key: GPQLYNCGPNLCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the synthesis of cell wall components in microorganisms. It is also believed to exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine has minimal toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the compound's effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments is its stability and ease of synthesis. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine. One direction is to further investigate its potential applications as a corrosion inhibitor and as a ligand in coordination chemistry. Another direction is to study its potential use in the treatment of microbial infections and cancer. Additionally, further studies are needed to fully understand the compound's effects on living organisms and to identify any potential side effects.

Synthesis Methods

The synthesis of 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine can be achieved through several methods. One of the most commonly used methods is the reaction of 3-methylbenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction yields 4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine as the final product.

Scientific Research Applications

4-(3-methylbenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.

properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-3-2-4-8(5-7)9(15)14-6-12-13-10(14)11/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLYNCGPNLCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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